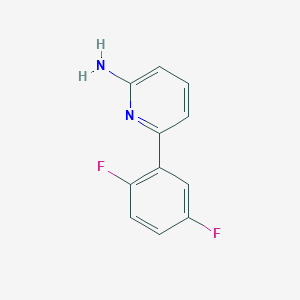
5-iodo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-iodo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole: is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields such as corrosion inhibitors, pharmaceuticals, and dyes. The presence of the iodine atom and the thiolan ring in this compound makes it unique and potentially useful in specialized applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole typically involves the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized by the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.
Introduction of the Iodine Atom: The iodine atom can be introduced through an iodination reaction using iodine or an iodine-containing reagent.
Attachment of the Thiolan Ring: The thiolan ring can be attached via a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the benzotriazole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiolan ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with a hydrogen atom or other substituents.
Substitution: The iodine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated benzotriazole derivatives.
Substitution: Benzotriazole derivatives with various substituents replacing the iodine atom.
Scientific Research Applications
Chemistry: : The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: : In biological research, benzotriazole derivatives are often studied for their potential as enzyme inhibitors or as probes for studying biological processes.
Industry: : In industrial applications, benzotriazole derivatives are used as corrosion inhibitors, UV stabilizers, and in the formulation of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-iodo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole would depend on its specific application
Comparison with Similar Compounds
Similar Compounds
5-iodo-1-methylindolin-2-one:
1-(thiolan-3-yl)-1H-1,2,3-benzotriazole: A similar compound without the iodine atom, which may have different reactivity and applications.
Uniqueness
- The presence of both the iodine atom and the thiolan ring in 5-iodo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole makes it unique compared to other benzotriazole derivatives. This combination of functional groups can lead to distinct chemical reactivity and potential applications.
Properties
Molecular Formula |
C10H10IN3S |
|---|---|
Molecular Weight |
331.18 g/mol |
IUPAC Name |
5-iodo-1-(thiolan-3-yl)benzotriazole |
InChI |
InChI=1S/C10H10IN3S/c11-7-1-2-10-9(5-7)12-13-14(10)8-3-4-15-6-8/h1-2,5,8H,3-4,6H2 |
InChI Key |
XOXXBXWCTDNFEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1N2C3=C(C=C(C=C3)I)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13567551.png)

![Tert-butyl 2-[3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13567563.png)

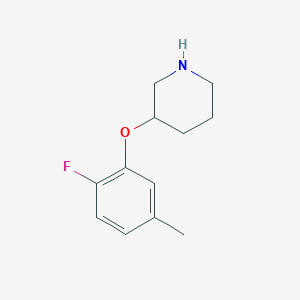
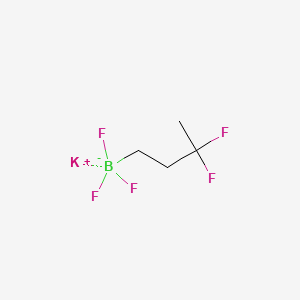
![Ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13567577.png)
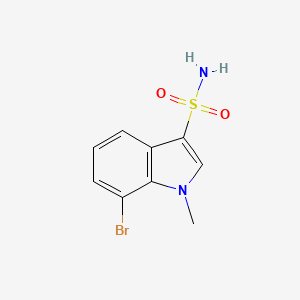
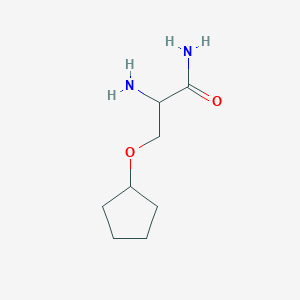

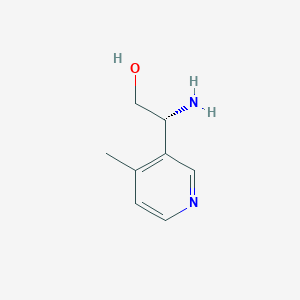
aminehydrochloride](/img/structure/B13567618.png)
